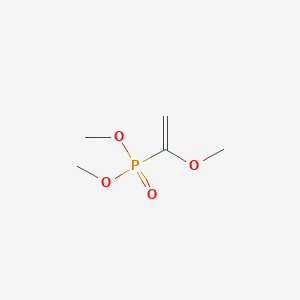
Dimethyl (1-methoxyethenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1-methoxyethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (1-methoxyethenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with an appropriate alkylating agent under controlled conditions. For instance, the reaction of dimethyl phosphite with 1-methoxyethene in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1-methoxyethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in substitution reactions where the methoxy or ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.
Aplicaciones Científicas De Investigación
Dimethyl (1-methoxyethenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which dimethyl (1-methoxyethenyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its application and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethyl (1-methoxyethenyl)phosphonate include:
- Dimethyl methylphosphonate
- Dimethyl phosphite
- Dimethyl phosphonate
Uniqueness
This compound is unique due to the presence of the 1-methoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
38432-10-9 |
|---|---|
Fórmula molecular |
C5H11O4P |
Peso molecular |
166.11 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-1-methoxyethene |
InChI |
InChI=1S/C5H11O4P/c1-5(7-2)10(6,8-3)9-4/h1H2,2-4H3 |
Clave InChI |
FYIMTTZFAAPSCM-UHFFFAOYSA-N |
SMILES canónico |
COC(=C)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
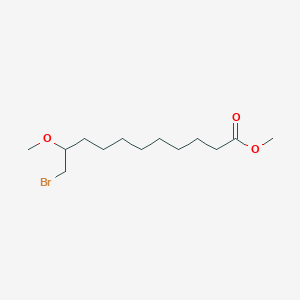
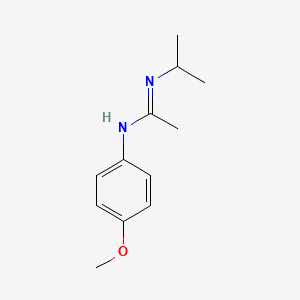
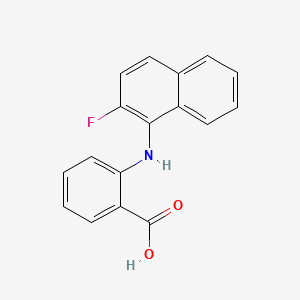
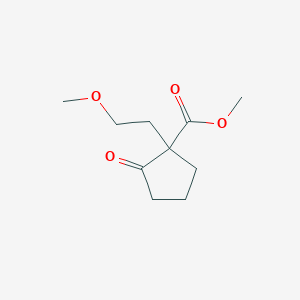
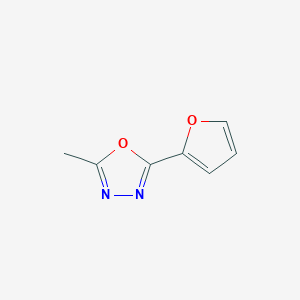

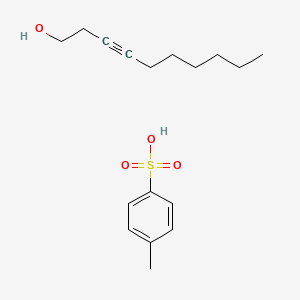
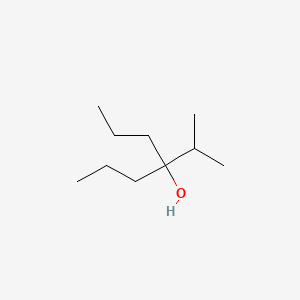
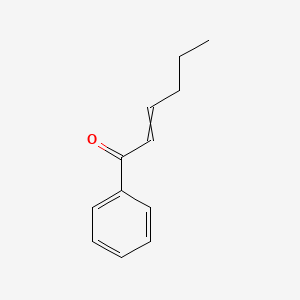
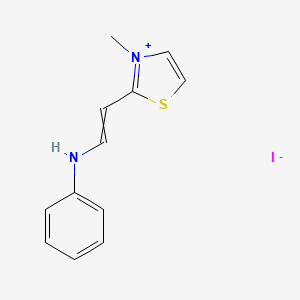
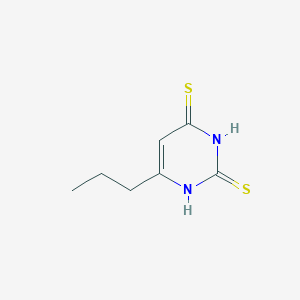
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)

